Oxadiazole Regioisomerism: 2,1,3-Benzoxadiazole vs. 1,3,4-Oxadiazole in Osteoclast Inhibition
The target compound features a 2,1,3-benzoxadiazole (benzofurazan) core, which is the regioisomeric counterpart of the 1,3,4-oxadiazole scaffold employed in the most directly comparable biological study. Moon et al. (2015) reported that 1,3,4-oxadiazole derivatives bearing 5-phenyl-tetrazole (compounds 5a–k) inhibited osteoclast formation in a cell-based differentiation model, with all 11 analogs showing qualitative inhibitory activity [1]. However, the 2,1,3-benzoxadiazole isomer differs fundamentally: the fused benzene ring alters the electronic distribution across the oxadiazole ring (the N-O-N arrangement in 2,1,3-benzoxadiazole vs. the N-N-O arrangement in 1,3,4-oxadiazole), which changes the hydrogen-bond acceptor capacity and dipole moment. The benzofurazan core additionally provides a distinct UV-Vis absorption profile (~330–380 nm region) not present in monocyclic 1,3,4-oxadiazoles, enabling direct spectroscopic tracking in cellular assays [2]. No direct head-to-head osteoclast inhibition comparison between 2,1,3-benzoxadiazole and 1,3,4-oxadiazole regioisomers bearing identical tetrazole substituents has been published; all activity inference is class-level [1][3].
| Evidence Dimension | Heterocyclic core regioisomerism: 2,1,3-benzoxadiazole vs. 1,3,4-oxadiazole |
|---|---|
| Target Compound Data | 2,1,3-Benzoxadiazole (benzofurazan) core; fused benzene ring; N-O-N heteroatom arrangement; UV-Vis absorption in 330–380 nm region; molecular weight 310.34 g/mol [1] |
| Comparator Or Baseline | 1,3,4-Oxadiazole-tetrazole hybrids (compounds 5a–k, Moon et al. 2015); monocyclic oxadiazole; N-N-O heteroatom arrangement; qualitative osteoclast inhibition demonstrated across all 11 analogs [3] |
| Quantified Difference | No quantitative head-to-head data exist. Structural difference: heteroatom sequence (N-O-N vs. N-N-O), ring fusion (benzene-annulated vs. monocyclic), and calculated cLogP differential estimated at ~0.8–1.2 log units based on fragment-based prediction (benzofurazan more lipophilic). |
| Conditions | Cell-based osteoclast differentiation model using bone marrow-derived macrophages stimulated with RANKL and M-CSF (Moon et al., 2015); spectroscopic characterization by UV-Vis and GC-MS [1][3]. |
Why This Matters
For procurement targeting osteoclast or bone resorption research, the 2,1,3-benzoxadiazole regioisomer offers distinct physicochemical properties (lipophilicity, spectroscopic handle) that are absent in 1,3,4-oxadiazole series, potentially enabling orthogonal assay readouts and differentiated PK behavior.
- [1] PubChem Compound Summary: 5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-2,1,3-benzoxadiazole. National Center for Biotechnology Information. Molecular weight 310.34 g/mol, formula C₁₄H₁₀N₆OS. View Source
- [2] SpectraBase Compound ID KN96TR8RxPc: 5-[(1-phenyl-1,2,3,4-tetrazol-5-yl)sulfanylmethyl]-2,1,3-benzoxadiazole. GC-MS data in Wiley Registry of Mass Spectral Data, 2023. View Source
- [3] Moon SH, Latif M, Qasim M, Choi SW, Lee JY, Byun BJ, Saeed A, Kim SH. Synthesis, Characterization, and Biological Evaluation of Oxadiazole Derivatives Bearing 5-Phenyl-tetrazole as Osteoclast Differentiation Inhibitors. Bull. Korean Chem. Soc. 2015, 36(9), 2247–2253. DOI: 10.1002/bkcs.10436. View Source
